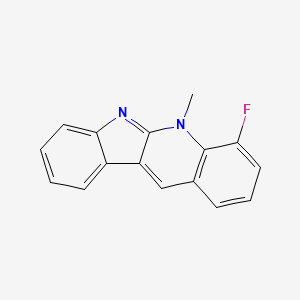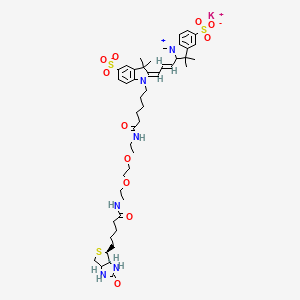
Sulfo-Cy3-PEG3-biotin (potassium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sulfo-Cy3-PEG3-biotin (potassium) is a biotin-modified derivative of the Cy3 (Cyanine3) dye. It contains a TCO (trans-cyclooctene) group, which reacts with the tetrazine functional group in highly specific click chemistry to form a covalent bond. This compound is often used in biological research to track the location and dynamic changes of biomolecules, such as antibodies and proteins, in biological samples .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sulfo-Cy3-PEG3-biotin (potassium) involves the modification of the Cy3 dye with a biotin group and a TCO group. The TCO group is introduced to the Cy3 dye through a series of chemical reactions, including the formation of a covalent bond with the tetrazine functional group. The reaction conditions typically involve the use of organic solvents and specific temperature and pH conditions to ensure the stability and reactivity of the compound .
Industrial Production Methods
Industrial production of Sulfo-Cy3-PEG3-biotin (potassium) follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to control the reaction conditions and ensure the purity and consistency of the final product. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to verify the chemical structure and purity of the compound .
化学反応の分析
Types of Reactions
Sulfo-Cy3-PEG3-biotin (potassium) primarily undergoes click chemistry reactions, specifically the reaction between the TCO group and the tetrazine functional group. This reaction is highly specific and forms a stable covalent bond. The compound can also participate in other types of reactions, such as substitution and addition reactions, depending on the functional groups present in the reacting molecules .
Common Reagents and Conditions
The common reagents used in the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) include tetrazine-functionalized molecules, organic solvents, and catalysts. The reaction conditions typically involve controlled temperature and pH to ensure the specificity and efficiency of the reactions .
Major Products Formed
The major products formed from the reactions involving Sulfo-Cy3-PEG3-biotin (potassium) are covalently bound biomolecules, such as antibodies and proteins, labeled with the Cy3 dye and biotin. These labeled biomolecules can be used for various applications, including fluorescence imaging and affinity chromatography .
科学的研究の応用
Sulfo-Cy3-PEG3-biotin (potassium) has a wide range of scientific research applications, including:
Chemistry: Used in click chemistry reactions to label and track molecules.
Biology: Employed in fluorescence imaging to visualize the location and dynamics of biomolecules in cells and tissues.
Medicine: Utilized in diagnostic assays to detect specific biomolecules, such as antibodies and proteins, in biological samples.
Industry: Applied in affinity chromatography to purify and isolate specific biomolecules from complex mixtures .
作用機序
The mechanism of action of Sulfo-Cy3-PEG3-biotin (potassium) involves the formation of a covalent bond between the TCO group and the tetrazine functional group through click chemistry. This reaction is highly specific and efficient, allowing the compound to be covalently bound to biomolecules. The biotin group enables the labeled biomolecules to be detected and isolated using streptavidin-based techniques, while the Cy3 dye provides fluorescence for imaging applications .
類似化合物との比較
Sulfo-Cy3-PEG3-biotin (potassium) can be compared with other biotin-modified fluorescent dyes, such as:
Sulfo-Cy5-PEG3-biotin (potassium): Similar to Sulfo-Cy3-PEG3-biotin but with a different fluorescent dye (Cy5) that emits at a different wavelength.
Sulfo-Cy7-PEG3-biotin (potassium): Another similar compound with a different fluorescent dye (Cy7) that emits at an even longer wavelength.
Sulfo-Cy2-PEG3-biotin (potassium): A related compound with a different fluorescent dye (Cy2) that emits at a shorter wavelength.
The uniqueness of Sulfo-Cy3-PEG3-biotin (potassium) lies in its specific emission wavelength, which makes it suitable for certain fluorescence imaging applications where other dyes may not be optimal .
特性
分子式 |
C46H63KN6O11S3 |
|---|---|
分子量 |
1011.3 g/mol |
IUPAC名 |
potassium;(2E)-1-[6-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C46H64N6O11S3.K/c1-45(2)33-28-31(65(56,57)58)17-19-36(33)51(5)39(45)13-11-14-40-46(3,4)34-29-32(66(59,60)61)18-20-37(34)52(40)23-10-6-7-15-41(53)47-21-24-62-26-27-63-25-22-48-42(54)16-9-8-12-38-43-35(30-64-38)49-44(55)50-43;/h11,13-14,17-20,28-29,35,38,43H,6-10,12,15-16,21-27,30H2,1-5H3,(H5-,47,48,49,50,53,54,55,56,57,58,59,60,61);/q;+1/p-1/t35-,38-,43-;/m0./s1 |
InChIキー |
YDWWBXTZNKZTDU-WNQNCJTMSA-M |
異性体SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
正規SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCOCCOCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[4-amino-2-(2-methoxyethyl)imidazo[4,5-c]quinolin-1-yl]butyl]-N-(oxan-4-yl)acetamide](/img/structure/B12384706.png)

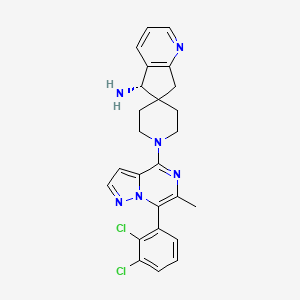



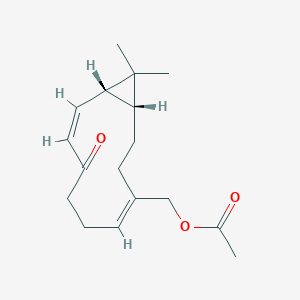
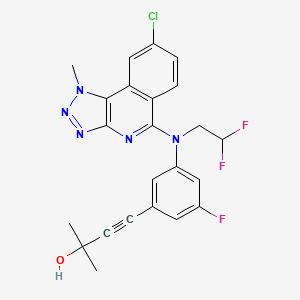
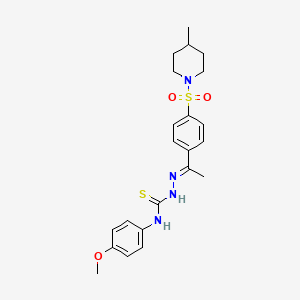
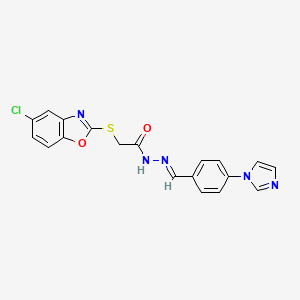

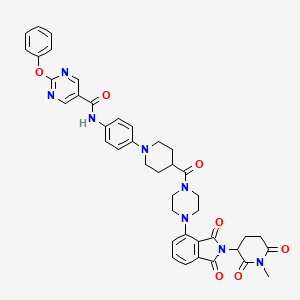
![2-[2-[[(2R,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]methyl-(2-sulfanylethyl)amino]ethylamino]ethanethiol](/img/structure/B12384777.png)
